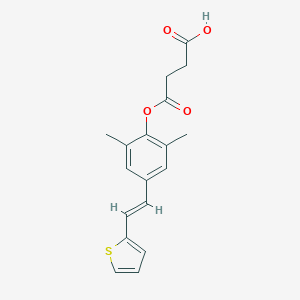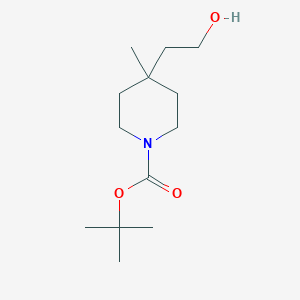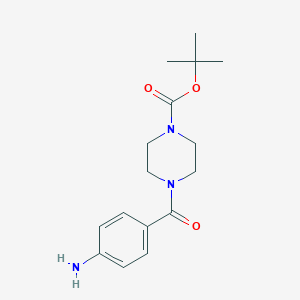
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate, commonly known as DM-PEA, is a chemical compound that has been found to have potential applications in scientific research. This compound is a derivative of phenethylamine and has a unique chemical structure that makes it interesting for researchers in various fields. In
Mechanism of Action
DM-PEA acts as a monoamine oxidase inhibitor, which means it inhibits the breakdown of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a stimulating effect on the central nervous system. DM-PEA also binds to and activates trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of dopamine and norepinephrine release.
Biochemical and Physiological Effects:
DM-PEA has been found to have a stimulating effect on the central nervous system, leading to increased alertness, focus, and energy. It has also been found to have potential neuroprotective effects, which makes it interesting for researchers studying neurodegenerative diseases. DM-PEA has been found to increase heart rate and blood pressure, which can be a limitation for some research applications.
Advantages and Limitations for Lab Experiments
DM-PEA has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been found to have a high level of purity when synthesized using the method described above. It has also been found to be stable under normal laboratory conditions. However, the stimulating effects of DM-PEA can be a limitation for some research applications, and its effects on heart rate and blood pressure need to be taken into consideration when designing experiments.
Future Directions
There are several future directions for research on DM-PEA. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in this regard. Another area of interest is its potential as a tool for studying the mechanisms of addiction and mood disorders. Additional research is needed to determine the full extent of its effects on dopamine and norepinephrine release. Finally, further studies are needed to determine the optimal dosage and administration method for DM-PEA in various research applications.
Synthesis Methods
DM-PEA can be synthesized by reacting 2,6-dimethyl-4-hydroxyphenyl succinate with 2-thienylacetaldehyde in the presence of a base. The reaction yields DM-PEA as a yellow solid with a melting point of 125-127°C. This synthesis method has been successfully used by researchers to produce DM-PEA for scientific research purposes.
Scientific Research Applications
DM-PEA has been found to have potential applications in various areas of scientific research. It has been studied for its effects on the central nervous system and has been found to have a stimulating effect on the release of dopamine and norepinephrine. This makes it interesting for researchers studying the mechanisms of addiction and mood disorders. DM-PEA has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
125722-33-0 |
|---|---|
Product Name |
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate |
Molecular Formula |
C18H17O4S- |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18O4S/c1-12-10-14(5-6-15-4-3-9-23-15)11-13(2)18(12)22-17(21)8-7-16(19)20/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)/b6-5+ |
InChI Key |
OIDYLVFJAIPWBI-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2 |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2 |
Other CAS RN |
149539-02-6 |
synonyms |
2,6-dimethyl-4-(2-(2-thienyl)ethenyl)-phenol succinate ester BI-L 357 BI-L-357 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)




